![molecular formula C24H34O4 B099272 [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate CAS No. 18326-15-3](/img/structure/B99272.png)
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate, also known as cortisone acetate, is a synthetic corticosteroid that is widely used in scientific research. Corticosteroids are known for their anti-inflammatory and immunosuppressive effects, making them useful in treating a variety of medical conditions. Cortisone acetate is one of the most commonly used corticosteroids in research due to its potency and availability.
Mécanisme D'action
Cortisone acetate exerts its effects by binding to glucocorticoid receptors, which are present in almost every cell in the body. Once bound to the receptor, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate modulates gene expression, leading to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Cortisone acetate has a wide range of biochemical and physiological effects. It can increase blood glucose levels by promoting gluconeogenesis and inhibiting glucose uptake in peripheral tissues. It can also increase blood pressure by promoting sodium and water retention. Cortisone acetate can also suppress the immune system by inhibiting the production of cytokines and decreasing the number of circulating lymphocytes.
Avantages Et Limitations Des Expériences En Laboratoire
Cortisone acetate is a potent and widely available corticosteroid that is useful in a variety of research applications. It is relatively inexpensive and can be easily synthesized in the laboratory. However, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate has a short half-life and must be administered frequently to maintain therapeutic levels. Additionally, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate can have off-target effects, making it important to carefully control for these effects in experiments.
Orientations Futures
There are many potential future directions for research involving [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate. One area of interest is the development of more selective glucocorticoid receptor agonists that could provide the anti-inflammatory and immunosuppressive effects of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate without the off-target effects. Another area of interest is the use of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate in combination with other drugs to enhance its therapeutic effects. Finally, there is potential for the development of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
Cortisone acetate can be synthesized through a multistep process starting from cholesterol. The first step involves oxidation of cholesterol to yield 20α-hydroxycholesterol, which is then converted to pregnenolone. Pregnenolone is then transformed into 17α-hydroxypregnenolone, which is subsequently converted to 11-deoxycortisol. The final step involves acetylation of 11-deoxycortisol to yield [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate.
Applications De Recherche Scientifique
Cortisone acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive effects. It is commonly used to study the mechanisms underlying inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Cortisone acetate is also used in cancer research to study its effects on tumor growth and metastasis.
Propriétés
Numéro CAS |
18326-15-3 |
|---|---|
Nom du produit |
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate |
Formule moléculaire |
C24H34O4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14(2)18-12-17-8-9-21-23(5,6)22(28-16(4)26)10-11-24(21,7)19(17)13-20(18)27-15(3)25/h12-14,21-22H,8-11H2,1-7H3/t21-,22-,24+/m0/s1 |
Clé InChI |
XYENZOVSZXGWNP-WPFOTENUSA-N |
SMILES isomérique |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)OC(=O)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)OC(=O)C)C)OC(=O)C |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)OC(=O)C)C)OC(=O)C |
Synonymes |
Abieta-8,11,13-triene-3β,12-diol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)
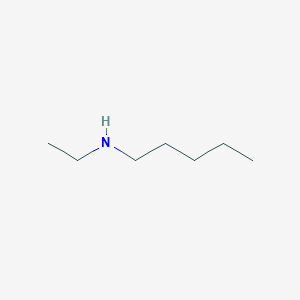

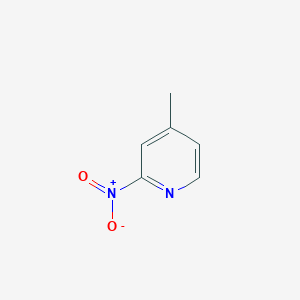

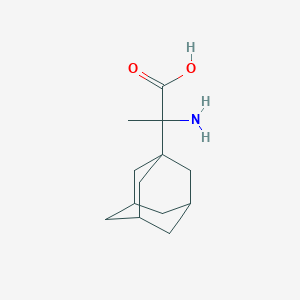

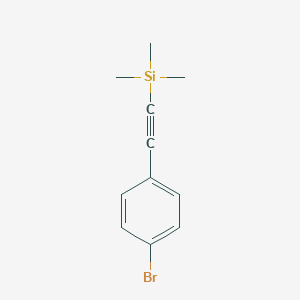
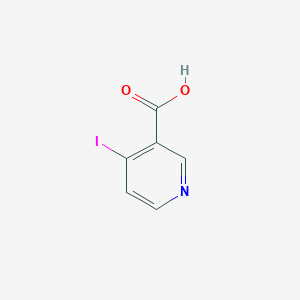
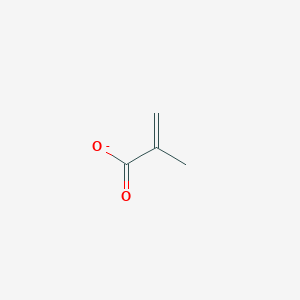
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)


